molecular formula C10H8N2O2 B3052293 3-Phenyl-1,2-oxazole-5-carboxamide CAS No. 400870-91-9

3-Phenyl-1,2-oxazole-5-carboxamide

Cat. No.: B3052293
CAS No.: 400870-91-9
M. Wt: 188.18 g/mol
InChI Key: JQUNIZHXEAOQQR-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-oxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-iodo acetophenones with nitriles in the presence of a base, followed by cyclization to form the oxazole ring . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aldehydes in ionic liquids, which allows for the preparation of 4,5-disubstituted oxazoles in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-Phenyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-Phenyl-1,2-oxazole-5-carboxamide can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic compound.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Biological Activity

3-Phenyl-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H8_{8}N2_{2}O2_{2}
  • Molecular Weight : 188.186 g/mol
  • Structure : The compound features an oxazole ring, which is known for its reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to the inhibition of various biological pathways, resulting in potential therapeutic effects:

  • Enzyme Inhibition : The compound has been shown to bind to certain enzymes, inhibiting their activity which can be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways critical in various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7). The cytotoxic effects were evaluated using MTS assays across multiple concentrations (1 µg/mL to 300 µg/mL), revealing a dose-dependent response .

Cell LineIC50 (µg/mL)Activity Level
HepG250High
MCF-7100Moderate
HeLa200Low

Anti-inflammatory Effects

Additionally, this compound has shown promise in reducing inflammation in preclinical models. This effect is linked to the compound's ability to inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antileishmanial Activity : A study highlighted the potential of phenotypic screening for identifying compounds like this compound as effective against visceral leishmaniasis, showcasing its broad-spectrum efficacy against parasitic infections .
  • Cytotoxicity Evaluation : In a comparative study of various oxazole derivatives, this compound exhibited significant cytotoxicity against hepatocellular carcinoma cells compared to standard chemotherapeutics like doxorubicin .
  • Pharmacokinetic Studies : Recent pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound when administered orally or intravenously in animal models, indicating its potential for further development as a therapeutic agent .

Properties

IUPAC Name

3-phenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(13)9-6-8(12-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUNIZHXEAOQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591978
Record name 3-Phenyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400870-91-9
Record name 3-Phenyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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